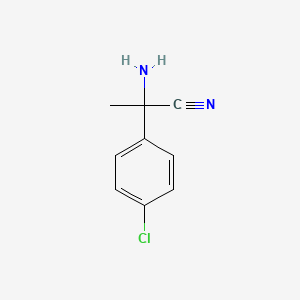

2-Amino-2-(4-chlorophenyl)propanenitrile

Description

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2-amino-2-(4-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H9ClN2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5H,12H2,1H3 |

InChI Key |

XHKHEJOQRCPUDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Strecker Synthesis

The classical and most widely applied method for preparing α-aminonitriles such as 2-Amino-2-(4-chlorophenyl)propanenitrile is the Strecker synthesis. This involves the reaction of an aldehyde or ketone with ammonia (or an amine) and hydrogen cyanide (or a cyanide source) to form the α-aminonitrile.

-

$$

\text{4-chlorophenylacetone} + \text{NH}_3 + \text{HCN} \rightarrow \text{this compound}

$$ -

- Typically carried out in aqueous or alcoholic solvents (ethanol or methanol).

- Mild temperatures (room temperature to slightly elevated).

- Catalysts or acid/base conditions may be used to optimize yield.

Nucleophilic Substitution on Halogenoalkanes

Another synthetic route involves the substitution of a halogen atom on a 4-chlorobenzyl halide with a cyanide ion, followed by amination.

-

$$

\text{4-chlorobenzyl chloride} + \text{KCN} \xrightarrow{\text{reflux in ethanol}} \text{4-chlorobenzyl cyanide}

$$Followed by:

$$

\text{4-chlorobenzyl cyanide} + \text{NH}_3 \rightarrow \text{this compound}

$$ -

- Reflux with sodium or potassium cyanide in ethanol for substitution.

- Amination under mild conditions with ammonia in alcoholic solvents.

-

- Straightforward substitution reaction.

- Industrially scalable due to simple reagents and conditions.

Dehydration of Amides

Amides derived from 2-amino-2-(4-chlorophenyl)propanamide can be dehydrated to the corresponding nitriles using dehydrating agents such as phosphorus pentoxide (P4O10).

-

$$

\text{2-Amino-2-(4-chlorophenyl)propanamide} \xrightarrow{\text{P}4\text{O}{10}, \text{heat}} \text{this compound}

$$ -

- Heating solid mixtures of amide and P4O10.

- Removal of water drives the reaction to nitrile formation.

-

- This method is less commonly used but provides an alternative route when amides are readily available.

Multi-step Synthetic Routes from Aromatic Precursors

More complex synthetic routes involve multi-step transformations starting from substituted aromatic compounds, such as chlorobenzene derivatives, involving Friedel-Crafts acylation, cyclization, bromination, cyanation, and alkylation steps to build the nitrile structure.

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Strecker Synthesis | 4-Chlorophenylacetone, NH3, HCN | Aqueous/alcoholic solvent, mild temp | Direct α-aminonitrile formation | 70-85 | Classical, widely used, versatile |

| Nucleophilic Substitution | 4-Chlorobenzyl chloride, KCN | Reflux in ethanol, then NH3 amination | Simple, scalable | 60-80 | Industrially favored |

| Amide Dehydration | 2-Amino-2-(4-chlorophenyl)propanamide | P4O10, heat | Alternative route | 50-70 | Requires amide precursor |

| Multi-step Aromatic Synthesis | Chlorobenzene derivatives | Friedel-Crafts, bromination, cyanation | High purity, pharmaceutical grade | 40-70 | Complex, multi-step, high control |

- The Strecker synthesis remains the most straightforward and efficient method for laboratory-scale preparation, with yields typically above 70% and mild reaction conditions.

- Industrial processes favor nucleophilic substitution routes due to the availability of halogenoalkanes and the scalability of cyanide substitution reactions.

- Dehydration of amides is less common but useful when amide intermediates are accessible or when specific reaction pathways are required.

- Multi-step synthetic routes are tailored for pharmaceutical applications where purity and specific substitution patterns are critical, though they involve more complex reaction sequences and moderate overall yields.

- Reaction conditions such as solvent choice, temperature control, and reagent stoichiometry significantly impact yield and purity, with ethanol and methanol being preferred solvents for many steps.

The preparation of this compound is well-established through several synthetic routes, with the Strecker synthesis and nucleophilic substitution on halogenoalkanes being the most prominent. Each method offers distinct advantages depending on the scale, desired purity, and available starting materials. Optimization of reaction conditions continues to improve yields and operational simplicity, supporting the compound’s role as a versatile intermediate in organic synthesis and pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-chlorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-chlorophenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Electron Effects: The 4-chlorophenyl group in this compound provides electron-withdrawing character, enhancing electrophilicity compared to methoxyphenyl analogs (electron-donating) .

- Steric Considerations : Bulkier substituents, such as the methyl group in the dual-chlorophenyl analog (C₁₅H₁₁Cl₂N₂), may hinder reaction rates in nucleophilic substitutions .

- Heterocyclic Influence : Replacement of chlorophenyl with furan (C₇H₈N₂O) introduces aromaticity and π-conjugation, favoring applications in conductive polymers or light-sensitive materials .

Physicochemical Properties and Stability

- Melting Points: While direct data for this compound is unavailable, related compounds like 4-Amino-3-nitrophenol (mp 151–153°C) and 2-Amino-4-nitrophenol (mp 143°C) suggest that nitro or chloro substituents increase melting points due to enhanced intermolecular forces .

- Solubility : The methoxyphenyl analog (C₁₉H₂₁N₂O₂) likely exhibits higher solubility in polar solvents compared to chlorophenyl derivatives, owing to the methoxy group’s polarity .

- Stability : Nitriles with electron-withdrawing groups (e.g., chloro) are generally stable under acidic conditions but prone to hydrolysis in basic environments .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(4-chlorophenyl)propanenitrile, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions using 4-chlorophenyl precursors. For example, nitrile formation may be achieved via Strecker synthesis or catalytic cyanation. Optimization requires monitoring reaction temperature (e.g., 60–80°C for nitrile stability) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Structural analogs, such as 2-Amino-2-methylpropane nitrile, suggest the use of amine-protecting groups to prevent side reactions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and nitrile functionality (C≡N carbon at ~120 ppm).

- FT-IR: A sharp peak near 2240 cm confirms the nitrile group.

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with MS detection validates molecular weight (e.g., [M+H] at m/z 195).

- Elemental Analysis: Ensures stoichiometric consistency (C, H, N, Cl percentages). Note that commercial suppliers may not provide analytical data, necessitating in-house validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and heat .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.

- Spill Management: Neutralize with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, monoclinic systems (space group P2/n) with unit cell parameters (e.g., a = 6.53 Å, b = 35.13 Å) can validate molecular geometry. Data collection using Agilent SuperNova diffractometers (Mo-Kα radiation, λ = 0.71073 Å) and refinement via least-squares methods (R-factor < 0.06) ensure accuracy. Discrepancies in bond angles or torsional strains can indicate synthetic impurities .

Q. How should researchers address contradictions in thermodynamic data (e.g., enthalpy of formation)?

- Methodological Answer: Cross-validate using complementary techniques:

- Calorimetry: Measure ΔH directly via bomb calorimetry.

- Computational Methods: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict thermodynamic stability.

- Ion Clustering Studies: Gas-phase ion energetics (e.g., CID mass spectrometry) provide insights into binding energies, as demonstrated in sodium adduct studies of similar compounds .

Q. What strategies mitigate low yields in multi-step syntheses involving nitrile formation?

- Methodological Answer:

- Intermediate Monitoring: Use TLC or inline IR spectroscopy to detect side products (e.g., imine intermediates).

- Catalyst Optimization: Transition-metal catalysts (e.g., CuCN) enhance cyanation efficiency.

- Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups to prevent undesired cyclization, as seen in analogs like 2-Amino-4-chloroacetophenone hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.